Cas no 1022-31-7 (N'-Formylkynurenine)
N'-Formylkynurenine Chemical and Physical Properties
Names and Identifiers
-
- Benzenebutanoic acid, a-amino-2-(formylamino)-g-oxo-
- 2-amino-4-(2-formamidophenyl)-4-oxo-butanoic acid
- N'-FORMYLKYNURENINE
- (2S)-2-amino-4-[2-(formylamino)phenyl]-4-oxobutanoic acid
- 2-amino-4-[2-(formylamino)phenyl]-4-oxobutanoic acid
- N-Formyl-L-kynurenine
- 3-[2-(Formylamino)benzoyl]-L-alanine
- α-Amino-2-(formylamino)-γ-oxobenzenebutanoic acid
- 2-Amino-4-oxo-4-(2-formylaminophenyl)butanoic acid
- N'-formyl-Kynurenine
- N'-FORMYLKYNURENINE, (+/-)-
- Benzenebutanoic acid, alpha-amino-2-(formylamino)-gamma-oxo- (9CI)
- N-formylkynurenine
- 2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid
- N-formyl-delta-kynurenine
- alpha-amino-2-(formylamino)-gamma-oxo-Benzenebutanoate
- DTXSID10862515
- Formylkynurenine
- MEGxm0_000151
- alpha-amino-2-(formylamino)-gamma-oxo-Benzenebutanoic acid
- SCHEMBL148492
- 3-(2-formamidobenzoyl)alanine
- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-2-(FORMYLAMINO)-.GAMMA.-OXO-, (+/-)-
- NS00120577
- Benzenebutanoic acid, alpha-amino-2-(formylamino)-gamma-oxo-
- N'-Formylkynurenine is known as a photooxidation product of Tryptophan.
- FT-0698376
- Alanine, 3-(N-formylanthraniloyl)-
- 1022-31-7
- 3-(n-formylanthraniloyl)-alanine
- NSC-334199
- UNII-N3FFD7AJC9
- AKOS022659639
- Alanine, 3-(N-formylanthraniloyl)- (6CI,7CI,8CI)
- CHEBI:18377
- FORMYLKYNURENINE, (+/-)-
- N3FFD7AJC9
- Q71982
- ALANINE, 3-(N-FORMYLANTHRANILOYL)-, (+/-)-
- FORMYLKYNURENINE, (DL)-
- NSC334199
- N inverted exclamation marka-Formylkynurenine
- N’-Formylkynurenine
- G72422
- N'-Formylkynurenine
-
- Inchi: 1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)
- InChI Key: BYHJHXPTQMMKCA-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1NC=O)CC(C(=O)O)N
Computed Properties
- Exact Mass: 236.07976
- Monoisotopic Mass: 236.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110A^2
- XLogP3: -2.3
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: >152°C (dec.)
- Boiling Point: 563.4±50.0 °C at 760 mmHg
- Flash Point: 294.5±30.1 °C
- Refractive Index: 1.631
- Solubility: Aqueous Base (Slightly), DMSO (Slightly, Heated)
- PSA: 109.49
- LogP: 1.64880
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
N'-Formylkynurenine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Hygroscopic, Refrigerator, under inert atmosphere
N'-Formylkynurenine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F700490-2.5mg |
N'-Formylkynurenine |
1022-31-7 | 2.5mg |
$ 244.00 | 2023-09-07 | ||
| TRC | F700490-25mg |
N'-Formylkynurenine |
1022-31-7 | 25mg |
$ 1869.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N921819-2.5mg |
N’-Formylkynurenine |
1022-31-7 | 98% | 2.5mg |
¥3,760.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N921819-10mg |
N’-Formylkynurenine |
1022-31-7 | 98% | 10mg |
¥12,999.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N921819-25mg |
N’-Formylkynurenine |
1022-31-7 | 98% | 25mg |
¥25,800.00 | 2022-01-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-490237-2.5 mg |
N′-Formylkynurenine, |
1022-31-7 | 2.5 mg |
¥2,557.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490237A-25 mg |
N′-Formylkynurenine, |
1022-31-7 | 25mg |
¥18,050.00 | 2023-07-10 | ||
| Tenova Pharmaceuticals | T10001-1mg |
N'-Formylkynurenine |
1022-31-7 | >= 95% | 1mg |
$159.0 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-490237-2.5mg |
N′-Formylkynurenine, |
1022-31-7 | 2.5mg |
¥2557.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490237A-25mg |
N′-Formylkynurenine, |
1022-31-7 | 25mg |
¥18050.00 | 2023-09-05 |
N'-Formylkynurenine Related Literature
-
Alfio Catalfo,Giuseppina Bracchitta,Guido De Guidi Photochem. Photobiol. Sci. 2009 8 1467
-
2. Dye-sensitized photo-oxygenation of tryptophan to give N′-formylkynurenineMasako Nakagawa,Shiro Kato,Kumiko Nakano,Tohru Hino J. Chem. Soc. Chem. Commun. 1981 855
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Saurav Paul,Ashalata Roy,Suman Jyoti Deka,Subhankar Panda,Gopal Narayan Srivastava,Vishal Trivedi,Debasis Manna Med. Chem. Commun. 2017 8 1640
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Giuseppina Bracchitta,Alfio Catalfo,Guido De Guidi Photochem. Photobiol. Sci. 2012 11 1886
-
Anita Sheoran,Andrew King,Ana Velasco,Jessica M. Pero,Sylvie Garneau-Tsodikova Mol. BioSyst. 2008 4 622
Additional information on N'-Formylkynurenine
Professional Introduction to N'-Formylkynurenine (CAS No. 1022-31-7)
N'-Formylkynurenine, a compound with the chemical identifier CAS No. 1022-31-7, is a significant molecule in the field of biochemical research and pharmaceutical development. This compound, which belongs to the kynurenine pathway, has garnered considerable attention due to its multifaceted roles in biological processes and potential therapeutic applications.
The structure of N'-Formylkynurenine consists of a kynurenine backbone with a formyl group attached to the nitrogen atom. This unique structural feature imparts distinct reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological exploration. The kynurenine pathway itself is a critical metabolic route that is involved in various physiological and pathological conditions, including immune responses, neurodegenerative diseases, and inflammation.
Recent studies have highlighted the importance of N'-Formylkynurenine in modulating immune responses. Research has demonstrated that derivatives of this compound can influence the production of key cytokines and chemokines, thereby affecting the balance between pro-inflammatory and anti-inflammatory states. This has opened up new avenues for developing immunomodulatory therapies, particularly in conditions where dysregulation of the immune system plays a pivotal role.
In addition to its immunological significance, N'-Formylkynurenine has shown promise in the context of neurodegenerative diseases. Emerging evidence suggests that metabolites derived from the kynurenine pathway, including N'-Formylkynurenine, may contribute to the pathogenesis of disorders such as Alzheimer's disease and Parkinson's disease. By understanding the precise mechanisms by which these compounds interact with neural pathways, researchers aim to develop targeted interventions that can mitigate neuroinflammation and slow disease progression.
The synthesis of N'-Formylkynurenine is another area where significant advancements have been made. Modern synthetic methodologies have enabled the production of this compound with high purity and yield, facilitating its use in both research and industrial applications. Techniques such as enzymatic catalysis and flow chemistry have been particularly effective in optimizing the synthetic route, making it more efficient and environmentally sustainable.
The pharmacological potential of N'-Formylkynurenine extends beyond immunomodulation and neuroprotection. Studies indicate that this compound may have anti-cancer properties by inhibiting the growth of tumor cells and enhancing apoptosis. Furthermore, its ability to cross the blood-brain barrier suggests that it could be developed into a therapeutic agent for central nervous system disorders. These findings underscore the need for further investigation into the therapeutic applications of N'-Formylkynurenine.
From a regulatory perspective, ensuring the quality and consistency of N'-Formylkynurenine is crucial for its safe and effective use in pharmaceuticals. Adherence to Good Manufacturing Practices (GMP) and rigorous quality control measures are essential to guarantee that this compound meets the necessary standards for clinical applications. Collaborative efforts between academia and industry are vital in establishing robust protocols for its production and distribution.
The future of research on N'-Formylkynurenine looks promising, with ongoing studies aimed at uncovering new biological functions and therapeutic possibilities. Advances in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are providing deeper insights into its molecular interactions. Additionally, computational modeling is being employed to predict how N'-Formylkynurenine might behave within complex biological systems, further enhancing our understanding of its potential applications.
In conclusion, N'-Formylkynurenine (CAS No. 1022-31-7) is a versatile compound with significant implications in biochemical research and pharmaceutical development. Its role in immune modulation, neuroprotection, and cancer therapy highlights its therapeutic potential. As research continues to evolve, we can expect even more innovative applications of this remarkable molecule to emerge.
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